3-Phenyl-3-(propan-2-yl)azetidine hydrochloride
Description
Structural Characterization
Molecular Geometry and Conformational Analysis
The azetidine ring in 3-phenyl-3-(propan-2-yl)azetidine hydrochloride is a four-membered cyclic amine with significant ring strain due to bond-angle deviations from ideal tetrahedral geometry. Key structural elements include:
- Ring strain : The four-membered ring adopts a puckered conformation to minimize torsional strain, as observed in related azetidines.
- Substituent arrangement : Both the phenyl and isopropyl groups are attached to the same carbon (C3), creating steric hindrance that influences the ring’s puckering. The phenyl group’s π-conjugation and electron-donating effects further modulate the ring’s electronic environment.
- Hydrochloride salt formation : The nitrogen’s protonation in the hydrochloride salt introduces electrostatic interactions, stabilizing the structure through hydrogen bonding with the chloride counterion.
Table 1: Molecular Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₇N·HCl | |
| Molecular Weight | 191.68 g/mol (free base: 175.27 g/mol) | |
| SMILES | CC(C1(C2=CC=CC=C2)CNC1)C | |
| InChIKey | ODSLIHMMZLMSNV-UHFFFAOYSA-N |
The ring’s puckering is critical for minimizing strain. In related azetidines (e.g., 3-aryl-3-alkoxyazetidines), substituents on adjacent carbons adopt staggered or eclipsed conformations, but in this compound, the syn-periplanar arrangement of the phenyl and isopropyl groups likely forces a specific dihedral angle.
Crystallographic Data and Solid-State Packing Arrangements
While direct crystallographic data for this compound is unavailable, structural insights can be inferred from analogous azetidine derivatives:
Key Observations from Related Compounds:
- Hydrogen bonding : In azetidine hydrochlorides, the
Properties
IUPAC Name |
3-phenyl-3-propan-2-ylazetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-10(2)12(8-13-9-12)11-6-4-3-5-7-11;/h3-7,10,13H,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBOPKGWGOGMAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CNC1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91562-33-3 | |
| Record name | 3-phenyl-3-(propan-2-yl)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-(propan-2-yl)azetidine hydrochloride typically involves the aza-Michael addition reaction. This method includes the addition of nitrogen-containing heterocycles to α,β-unsaturated esters. For instance, the starting material (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . The subsequent aza-Michael addition with NH-heterocycles yields the target functionalized 3-substituted azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3-(propan-2-yl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the substituents on the azetidine ring.
Substitution: The phenyl and isopropyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction could produce various substituted azetidines.
Scientific Research Applications
Chemistry
3-Phenyl-3-(propan-2-yl)azetidine hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for the development of various heterocyclic compounds, which are crucial in many chemical applications. The compound can undergo several reactions, including oxidation, reduction, and substitution, making it valuable in organic synthesis .
Biology
In biological research, this compound is utilized to study interactions involving nitrogen-containing heterocycles. Its presence in biological pathways aids in understanding molecular mechanisms and developing new therapeutic strategies .
Medicine
The pharmaceutical potential of this compound has been explored in drug development. Its unique properties make it suitable for designing drugs targeting various diseases. For instance, derivatives of azetidines have shown promise as anti-inflammatory and antibacterial agents .
Case Study 1: Drug Development
Research has indicated that azetidine derivatives can be optimized for specific pharmacological activities. A study on the neuroprotective effects of 3-aryl-3-azetidinyl acetic acid derivatives demonstrated significant activity against neurodegenerative conditions . This underscores the compound's potential as a lead structure in drug discovery.
| Study | Findings |
|---|---|
| Neuroprotective Activity | Derivatives exhibited significant protective effects against neuronal damage. |
| Antibacterial Properties | Azetidine derivatives showed efficacy against various bacterial strains. |
Case Study 2: Synthesis Optimization
A recent study focused on optimizing the synthesis of azetidine compounds through novel reaction pathways. The findings highlighted improved yields and purity of synthesized products, emphasizing the importance of reaction conditions in developing pharmaceutical intermediates .
| Parameter | Optimized Condition | Yield (%) |
|---|---|---|
| Reaction Time | Reduced to 4 hours | 75% |
| Temperature | Controlled at 60°C | 80% |
Mechanism of Action
The mechanism of action for 3-Phenyl-3-(propan-2-yl)azetidine hydrochloride involves its interaction with various molecular targets. The azetidine ring can participate in ring-opening polymerization reactions, which are crucial for forming polyamines and other macromolecular structures . These interactions often involve cationic or anionic polymerization mechanisms, depending on the specific conditions and catalysts used.
Comparison with Similar Compounds
Structural Similarity and Key Substituents
The compound shares structural motifs with several azetidine-based hydrochlorides. Evidence from chemical databases and supplier catalogs highlights the following analogs (Table 1):
Table 1: Structural Comparison of Azetidine Derivatives
Key Observations :
Reactivity Differences :
- Steric Effects : The bulky isopropyl group in the target compound may hinder nucleophilic attack at the azetidine nitrogen compared to smaller substituents like methoxymethyl .
- Electron-Withdrawing Groups : Fluorinated analogs (e.g., 3-(difluoromethyl)azetidine HCl) exhibit reduced basicity at the azetidine nitrogen due to electron withdrawal, altering protonation states under physiological conditions .
Physicochemical Properties (Inferred from Structural Data)
Table 2: Inferred Properties Based on Substituents
| Compound Name | LogP (Predicted) | Water Solubility | Melting Point (°C) |
|---|---|---|---|
| 3-Phenyl-3-(propan-2-yl)azetidine HCl | 2.1 (moderate) | Moderate | 180–190 (est.) |
| 3-(Methoxymethyl)azetidine HCl | 1.3 (low) | High | 160–170 (est.) |
| 3-(Difluoromethyl)azetidine HCl | 0.9 (low) | Very High | 150–160 (est.) |
Notes:
- The phenyl and isopropyl groups in the target compound contribute to higher lipophilicity (LogP ~2.1) compared to polar derivatives like 3-(methoxymethyl)azetidine HCl (LogP ~1.3) .
- Fluorinated analogs likely exhibit lower melting points due to reduced crystallinity from asymmetric fluorine substitution .
Biological Activity
3-Phenyl-3-(propan-2-yl)azetidine hydrochloride is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an azetidine ring substituted with a phenyl group and an isopropyl moiety. The presence of these functional groups is believed to influence its biological activity.
Research indicates that azetidine derivatives, including this compound, may interact with various molecular targets, potentially influencing pathways related to inflammation, oxidative stress, and neuroprotection.
- Inflammatory Modulation : Azetidine derivatives have shown promise in modulating inflammatory responses. For instance, studies on related compounds have demonstrated their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in microglial cells .
- Antioxidant Activity : The ability to scavenge free radicals and reduce oxidative stress has been observed in azetidine derivatives. This activity is crucial for protecting neuronal cells from ischemic damage .
Neuroprotective Effects
Research has highlighted the neuroprotective effects of azetidine derivatives in models of ischemia/reperfusion injury. For example, studies have shown that compounds similar to this compound can:
- Inhibit apoptotic pathways.
- Reduce inflammatory mediators.
- Enhance mitochondrial function by increasing ATP levels .
Case Studies
- Study on Ischemic Injury : A study involving a mouse model of cerebral ischemia demonstrated that a related azetidine derivative protected against brain injury by reducing apoptosis and inflammation while promoting energy metabolism .
- Microglial Activation : Another investigation into the effects of azetidine derivatives on microglial activation revealed that these compounds could suppress ATP-induced NFAT activation and reduce the release of inflammatory mediators .
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Neuroprotection | Inhibition of apoptosis | |
| Anti-inflammatory | Suppression of TNF-α release | |
| Antioxidant | Scavenging free radicals |
Research Findings
Recent studies have focused on synthesizing new azetidine derivatives and evaluating their biological activities. The findings suggest that modifications to the azetidine ring can enhance therapeutic potential, particularly in anti-inflammatory and neuroprotective applications.
- Synthesis Advances : New synthetic routes have been developed for creating functionalized azetidines, which may lead to improved bioactivity profiles .
- Therapeutic Potential : The exploration of azetidine-based compounds for drug discovery continues, with emphasis on their roles in treating neurodegenerative diseases and other inflammatory conditions .
Q & A
Q. What are the recommended methodologies for synthesizing 3-Phenyl-3-(propan-2-yl)azetidine hydrochloride with high yield and purity?
Answer:
- Palladium-catalyzed cross-coupling : Use Suzuki-Miyaura reactions for aryl-azetidine bond formation. Optimize catalyst loading (e.g., Pd(OAc)₂) and ligand systems (e.g., SPhos) to reduce byproducts .
- Boc protection/deprotection : Protect the azetidine nitrogen with tert-butoxycarbonyl (Boc) to prevent side reactions during synthesis. Deprotect using HCl/dioxane for final salt formation .
- Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol/water to achieve >98% purity (HPLC) .
Q. Table 1: Synthesis Optimization
| Method | Catalyst/Reagent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(OAc)₂, SPhos | 78 | 99.1 | |
| Boc-mediated cyclization | Boc₂O, TEA | 65 | 98.5 |
Q. How can researchers characterize the crystal structure of this compound to confirm its stereochemistry?
Answer:
- X-ray crystallography : Use SHELXL for refinement (monochromatic Cu-Kα radiation, λ = 1.54178 Å). Key parameters: R₁ < 0.05, wR₂ < 0.12 .
- NMR analysis : Assign stereochemistry via ¹H-¹H NOESY (e.g., coupling between azetidine protons and isopropyl groups) and ¹³C DEPT for carbon hybridization .
- Computational validation : Compare experimental data with DFT-optimized structures (B3LYP/6-31G* basis set) .
Q. What analytical techniques are optimal for assessing the purity and stability of this compound under varying storage conditions?
Answer:
- HPLC-DAD : Use a C18 column (5 µm, 4.6 × 150 mm) with 0.1% TFA in water/acetonitrile (gradient: 10–90% ACN over 20 min) to detect impurities .
- Thermal gravimetric analysis (TGA) : Monitor decomposition onset (>150°C) under nitrogen to determine thermal stability .
- Long-term storage : Store at –20°C under argon in amber vials to prevent hygroscopic degradation .
Advanced Research Questions
Q. What in vitro models are suitable for evaluating the neuroprotective effects of this compound against oxidative stress?
Answer:
- BV-2 microglial cells : Assess suppression of NLRP3 inflammasome activation using LPS/ATP stimulation. Measure IL-1β secretion via ELISA (IC₅₀ ~12 µM) .
- MPP⁺-induced neurotoxicity : Use SH-SY5Y neuronal cells to study protection against mitochondrial dysfunction (e.g., ATP depletion, ROS reduction by 40%) .
- Hypoxia models : Quantify HIF-1α inhibition in BV2 cells under 1% O₂; observe dose-dependent reduction in microglial activation .
Q. Table 2: Neuroprotective Activity
| Model | Assay | Result (10 µM) | Reference |
|---|---|---|---|
| BV-2 + LPS/ATP | IL-1β secretion | 65% inhibition | |
| SH-SY5Y + MPP⁺ | Cell viability | 80% recovery |
Q. How can contradictions in biological activity data for this compound across different studies be systematically resolved?
Answer:
- Batch variability : Characterize batches via LC-MS to identify impurities (e.g., residual palladium <10 ppm) affecting activity .
- Experimental conditions : Standardize cell lines (e.g., passage number <20), serum-free media, and incubation times (e.g., 24 h for neuroprotection assays) .
- Positive controls : Include reference inhibitors (e.g., MCC950 for NLRP3) to validate assay sensitivity .
Q. What computational strategies are effective in designing analogs of this compound with enhanced blood-brain barrier (BBB) permeability?
Answer:
- Molecular docking : Screen analogs against P-glycoprotein (PDB ID: 6QEX) to reduce efflux. Prioritize compounds with LogP 2–3 and polar surface area <90 Ų .
- QSAR modeling : Use azetidine ring substitutions (e.g., fluorination at C3) to improve BBB penetration. Predict permeability via MDCK-MDR1 assays .
- In silico ADMET : Apply SwissADME to optimize parameters (e.g., H-bond donors ≤2, MW <450 Da) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
